molecular formula C8H12BrNO B3050502 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide CAS No. 26468-11-1

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide

Cat. No.: B3050502
CAS No.: 26468-11-1
M. Wt: 218.09 g/mol
InChI Key: VCAVRJKEXWPELA-UHFFFAOYSA-M
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Description

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its ionic nature and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromoethanol. The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or ethanol. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or potassium iodide (KI).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of new ionic compounds with different anions.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt cell membranes, leading to cell lysis and death. In biological systems, it can interfere with ion transport and enzyme activity, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
  • 1,3-bis-(2-Hydroxyethyl)-imidazolium chloride
  • 1-butyl-2,3,4,5-tetramethylimidazolium bromide

Uniqueness

1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide stands out due to its specific pyridinium core, which imparts unique chemical and physical properties. Compared to imidazolium-based compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications where other compounds may not perform as effectively .

Properties

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAVRJKEXWPELA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499830
Record name 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26468-11-1
Record name 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 3-neck, round-bottomed flask flushed with nitrogen, 2-bromo-1-ethanol (40.01 mmol), 4-picoline (43.57 mmol) and absolute ethanol (16 mL) were combined and heated for 3.5 hours at 50° C. under nitrogen with stirring. The reaction was stopped and the contents of the flask were transferred to a one-neck round-bottomed flask. The solvent was removed under vacuum and the residue was washed with diethyl ether (4×100 ml) and any remaining solvent was removed under vacuum. The product was obtained as a viscous orange liquid in a 34% yield. 1H NMR (200 MHz, CDCl3) 8.9 (2H, protons on pyridine ring), 8.0 (2H, protons on pyridine ring), 2.6 (3H, CH3), 4.6 (2H, —CH2O), 3.8 (2H, —NCH2—), 5.2 (1H, —OH); IR (neat, cm−1) 3303 (OH), 1640 (aromatic C═N), 1474 (aromatic C—C).
Quantity
40.01 mmol
Type
reactant
Reaction Step One
Quantity
43.57 mmol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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